

Application of Dolomite as a Flux in Steelmaking: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dolomite*

Cat. No.: *B100054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolomite, a double carbonate mineral of calcium and magnesium ($\text{CaMg}(\text{CO}_3)_2$), is a critical raw material in the steelmaking industry, where it primarily functions as a fluxing agent.^{[1][2][3]} Its application is pivotal in the removal of impurities from molten steel, the control of slag properties, and the protection of refractory linings within steelmaking furnaces.^{[1][3][4][5]} This document provides detailed application notes, experimental protocols, and quantitative data on the use of **dolomite** in various steelmaking processes, including in blast furnaces, basic oxygen furnaces (BOF), and electric arc furnaces (EAF).

The efficacy of **dolomite** as a flux stems from its chemical composition. Upon heating in a furnace, **dolomite** decomposes to form calcium oxide (CaO) and magnesium oxide (MgO), which are basic oxides.^[1] These oxides react with acidic impurities in the molten iron, such as silica (SiO_2) and alumina (Al_2O_3), to form a molten slag.^{[1][3]} This slag is immiscible with the molten steel and has a lower density, allowing it to float on the surface and be easily separated.^[1] The presence of MgO in the slag is particularly important for protecting the magnesia-carbon refractory linings of steelmaking vessels by saturating the slag with MgO , thereby reducing the dissolution of the refractory material.^{[4][5][6]}

Data Presentation

Table 1: Typical Chemical Composition of Steelmaking Grade Dolomite

Constituent	Percentage (%)
CaO	30 - 32
MgO	20 - 22
SiO ₂	< 1.0
Al ₂ O ₃	< 0.5
Fe ₂ O ₃	< 0.5
Loss on Ignition (LOI)	45 - 47

Note: The exact composition can vary depending on the geological source.[\[7\]](#)[\[8\]](#)

Table 2: Comparison of Desulfurization Efficiency of Different Fluxes

Flux Agent	Initial Sulfur (%)	Final Sulfur (%)	Desulfurization Efficiency (%)	Reference
Calcined Dolomite + Al ash	0.055	0.005	90.9	[1] [2]
CaO + MgO + Al ash	0.055	0.015	72.7	[1] [2]
CaO + Al ash	0.055	0.025	54.5	[1] [2]

Table 3: Effect of Dolomite Addition on Sinter Properties in a Sinter Pot Test

Parameter	Without Dolomite	With 5.47% Light Burnt Dolomite	Reference
Tumbler Index (+6.3mm, %)	68.5	70.2	[9]
Reduction			
Degradation Index (RDI, %)	35.2	33.8	[10]
Sinter Yield (%)	75.8	77.8	[9]
Productivity (t/m ² /h)	1.35	1.38	[10]

Table 4: Influence of Dolomite on Refractory Wear in a BOF Converter

Parameter	Low Dolomite Practice	High Dolomite Practice	Reference
MgO content in slag (%)	5-6	8-10	[6]
Refractory Lining Life (heats)	~1500	~2500	[11]
Gunning Material Consumption (kg/t steel)	3.5	1.5	[12]

Experimental Protocols

Protocol 1: Evaluation of Desulfurization Efficiency of Dolomite Flux

Objective: To determine the effectiveness of **dolomite** as a desulfurizing agent for hot metal.

Materials and Equipment:

- High-frequency induction furnace

- Graphite crucible
- Molten iron with a known initial sulfur concentration
- Calcined **dolomite**, CaO, and MgO powders
- Aluminum ash (as a deoxidizer)
- Sampling spoons and molds
- Spectrometer for chemical analysis of metal samples

Procedure:

- Melt the iron charge in the induction furnace under an inert atmosphere to reach the target temperature (e.g., 1400-1450°C).
- Take an initial sample of the molten iron to determine the baseline sulfur concentration.
- Add the predetermined amount of the flux mixture (e.g., calcined **dolomite** and aluminum ash) to the surface of the molten iron. The amount of flux is typically calculated based on the weight of the hot metal.
- Stir the bath gently with a graphite rod to ensure proper mixing of the flux into the metal.
- Take samples of the molten iron at regular time intervals (e.g., 2, 5, 10, 15, and 20 minutes) after the flux addition.
- Quench the samples rapidly and prepare them for chemical analysis.
- Analyze the sulfur content of each sample using a spectrometer.
- Calculate the desulfurization efficiency at each time point using the formula: Desulfurization Efficiency (%) = $\frac{[(\text{Initial Sulfur \%} - \text{Final Sulfur \%})]}{\text{Initial Sulfur \%}} * 100$
- Repeat the experiment with other flux compositions (e.g., CaO + Al ash, CaO + MgO + Al ash) for comparison.[1][2]

Protocol 2: Sinter Pot Test for Evaluating Dolomite in Iron Ore Sintering

Objective: To assess the impact of adding **dolomite** on the quality and productivity of iron ore sinter.

Materials and Equipment:

- Sinter pot test apparatus (including a grate, ignition hood, and suction fan)
- Iron ore fines, coke breeze, limestone, and **dolomite** (raw or calcined)
- Mixer for raw materials
- Shatter test and tumbler test equipment
- Furnace for reducibility and reduction degradation index (RDI) testing

Procedure:

- Prepare the sinter raw mix by blending iron ore fines, coke breeze, limestone, and the specified amount of **dolomite** in a mixer. Ensure a homogeneous mixture.
- Add a controlled amount of water to the mix to achieve the desired moisture content for granulation.
- Place a hearth layer of previously produced sinter on the grate of the sinter pot.
- Charge the prepared raw mix into the sinter pot on top of the hearth layer, ensuring uniform packing.
- Ignite the surface of the sinter bed using the ignition hood for a specified duration.
- After ignition, draw air through the bed using the suction fan to propagate the combustion front downwards through the mix.
- Monitor the waste gas temperature to determine the completion of the sintering process.

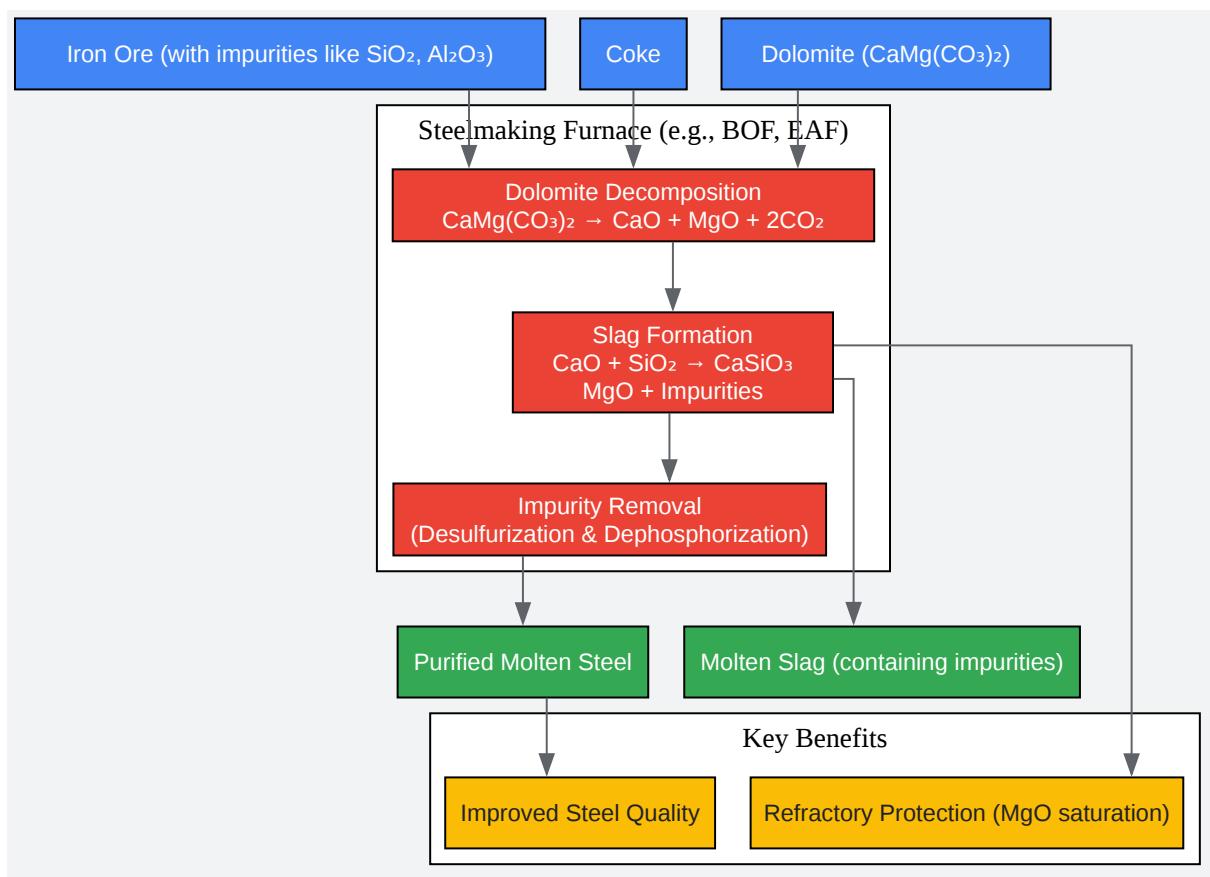
- Once sintering is complete, cool the sinter cake and then discharge it from the pot.
- Conduct a shatter test by dropping the sinter cake from a specified height to assess its strength.
- Perform a tumbler test to determine the abrasion resistance of the sinter (Tumbler Index).[\[9\]](#) [\[10\]](#)
- Evaluate the metallurgical properties of the produced sinter, including its reducibility and Reduction Degradation Index (RDI).[\[10\]](#)
- Compare the results with a baseline test conducted without the addition of **dolomite**.

Protocol 3: Static Dissolution Test for Dolomite in Steelmaking Slag

Objective: To evaluate the dissolution rate and behavior of different forms of **dolomite** (raw, soft-burnt, hard-burnt) in a synthetic steelmaking slag.

Materials and Equipment:

- High-temperature vertical tube furnace with a controlled atmosphere
- Crucible (e.g., pure iron or alumina)
- Synthetic slag of a known composition (e.g., CaO-SiO₂-FeO system)
- Disc-shaped samples of raw **dolomite**, soft-burnt dolime, and hard-burnt dolime
- Quenching medium (e.g., liquid nitrogen or water)
- Scanning Electron Microscope with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for microstructural and chemical analysis

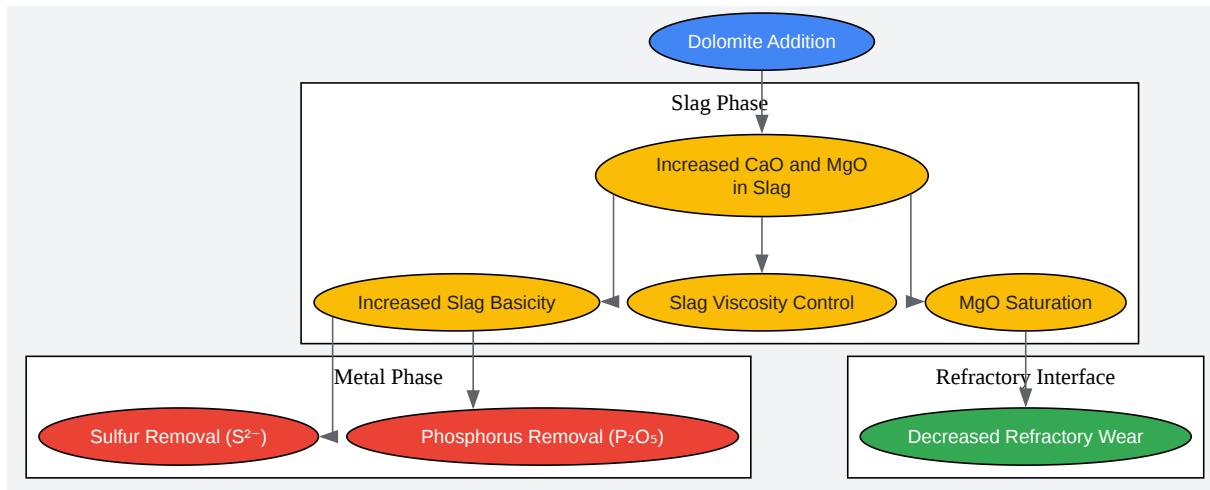

Procedure:

- Prepare the synthetic slag by mixing the constituent oxides and melting them in the furnace at the desired experimental temperature (e.g., 1400°C) under an inert atmosphere (e.g.,

nitrogen).[13][14]

- Once the slag is molten and homogenized, immerse the disc-shaped **dolomite** sample into the molten slag.
- Hold the sample in the slag for a predetermined time (e.g., 5, 10, or 20 minutes).[5]
- After the specified time, rapidly quench the crucible containing the slag and the partially dissolved sample to preserve the high-temperature microstructure.[5]
- Cut the quenched sample vertically through the center and prepare a polished cross-section for analysis.
- Examine the interface between the **dolomite** sample and the slag using SEM to observe the formation of any reaction layers.
- Use EDX to perform line scans and point analyses across the interface to determine the concentration profiles of elements (Ca, Mg, Si, Fe, etc.) in the slag and the reaction products.[13]
- Compare the dissolution behavior and the characteristics of the reaction layers for the different types of **dolomite** samples.

Mandatory Visualization


[Click to download full resolution via product page](#)

Caption: Logical workflow of **dolomite**'s role as a flux in steelmaking.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating desulfurization efficiency.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hot Metal Desulfurization Behavior with Dolomite Flux [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]
- 8. htmcgroup.com [htmcgroup.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. IRON ORE SINTERING PART 2. QUALITY INDICES AND PRODUCTIVITY [scielo.org.co]
- 11. researchgate.net [researchgate.net]
- 12. confer.cz [confer.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Dolomite as a Flux in Steelmaking: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100054#application-of-dolomite-as-a-flux-in-steelmaking>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com